molecular formula C21H26N6O3 B2933926 8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 797775-42-9

8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2933926
CAS No.: 797775-42-9
M. Wt: 410.478
InChI Key: ICMWLVOUWBOHEE-UHFFFAOYSA-N
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Description

8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of piperazine derivatives. This compound is notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. It is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a purine core, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-5-10-27-17-18(23(2)21(29)24(3)19(17)28)22-20(27)26-13-11-25(12-14-26)15-6-8-16(30-4)9-7-15/h5-9H,1,10-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMWLVOUWBOHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the piperazine ring.

    Construction of the Purine Core: The purine core is constructed through a series of condensation reactions, starting from simple purine derivatives.

    Alkylation: The final step involves the alkylation of the purine core with prop-2-en-1-yl groups under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, primarily alpha1-adrenergic receptors. The compound acts as an antagonist, blocking the binding of endogenous neurotransmitters such as norepinephrine and epinephrine to these receptors . This blockade leads to the inhibition of receptor-mediated signal transduction pathways, resulting in various physiological effects, including vasodilation and relaxation of smooth muscles .

Comparison with Similar Compounds

8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound, particularly the presence of the piperazine ring and aryl groups. the unique combination of functional groups in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.

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